ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
This compound is a complex organic molecule with the molecular formula C23H17ClN4O6S . It contains several functional groups, including an ester, an amide, and a nitro group, and is part of a class of compounds known as thienopyridazines .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The presence of the thieno[3,4-d]pyridazine ring system, which contains both sulfur and nitrogen atoms, is particularly notable .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing novel thieno[2,3-c]pyridazines, leveraging compounds like 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as starting materials. These synthesized compounds were evaluated for their antibacterial activities, highlighting their potential as bases for developing new antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). Additionally, the exploration of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones synthesis has yielded novel fluorescent molecules and potential monocotyledonous inhibitors, showcasing the diverse chemical applications and biological activities of these compounds (Wu et al., 2006).
Anticancer Activity
A significant application area for these compounds is in anticancer research. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and shown to induce apoptosis in breast cancer cells, with some compounds demonstrating a significant reduction in tumor mass in vivo. This research points to the potential of these compounds in developing new anticancer therapeutics (Gad et al., 2020).
Novel Heterocyclic Synthesis
Further studies have focused on synthesizing new heterocycles using thiophene incorporated thioureido substituent as precursors, highlighting their potent anticancer activity against colon cancer cell lines. This demonstrates the compounds' utility in creating new anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial Evaluation
Other research efforts have synthesized novel pyrimidine derivatives using ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, evaluating their antimicrobial efficacy. This line of research underscores the potential of such compounds in antimicrobial drug development (Farag, Kheder, & Mabkhot, 2008).
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O6S/c1-3-34-23(31)19-15-11-35-21(25-20(29)13-6-9-16(24)17(10-13)28(32)33)18(15)22(30)27(26-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKLJRGSKUDJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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